3'-Chloro-3-(3-chlorophenyl)-5'-fluoropropiophenone

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-(3-chloro-5-fluorophenyl)-3-(3-chlorophenyl)propan-1-one, which precisely describes the structural arrangement and substitution pattern. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming ketones, where the carbonyl carbon is designated as position 1 of the propanone chain, and substituents are identified by their specific positions on the aromatic rings. The Chemical Abstracts Service registry number for this compound is definitively assigned as 898787-33-2, providing a unique identifier that facilitates unambiguous identification across scientific databases and commercial suppliers.

The Chemical Abstracts Service registration system provides critical metadata for this compound, including its molecular descriptor language number MFCD03843437, which serves as an additional identifier in chemical inventory management systems. The systematic nomenclature reflects the compound's classification as a substituted propiophenone, where the propyl chain connects two halogen-substituted benzene rings. The precise positioning of halogens is crucial for the nomenclature accuracy, with the 3-chloro-5-fluoro substitution pattern on one phenyl ring and the 3-chloro substitution on the second phenyl ring creating a distinct molecular architecture.

Database analysis reveals consistent registration across multiple chemical information systems, with the compound appearing in PubChem under compound identification number 24726099 for a closely related structural variant. The Chemical Abstracts Service registry maintains comprehensive structural and property information, ensuring standardized identification protocols across research institutions and commercial entities. This systematic approach to nomenclature enables precise communication within the scientific community and prevents confusion with structurally similar compounds that may differ only in halogen positioning or substitution patterns.

Structural Formula and Isomeric Considerations

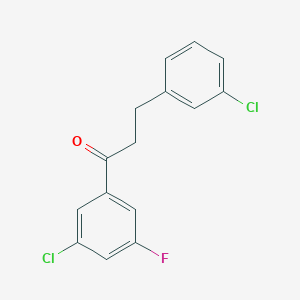

The molecular structure of this compound can be represented through multiple chemical notation systems, with the Simplified Molecular Input Line Entry System code documented as Clc1cccc(c1)CCC(=O)c1cc(F)cc(c1)Cl. This linear notation captures the complete connectivity pattern, illustrating the propanone backbone linking two substituted aromatic systems. The International Chemical Identifier representation provides an additional structural descriptor: InChI=1S/C15H11Cl2FO/c16-12-3-1-2-10(6-12)4-5-15(19)11-7-13(17)9-14(18)8-11/h1-3,6-9H,4-5H2, which encodes the molecular graph and enables computational chemistry applications.

The structural analysis reveals specific geometric considerations arising from the propanone linker between the two aromatic systems. The compound exhibits conformational flexibility around the aliphatic chain, allowing for multiple three-dimensional arrangements that may influence its chemical and biological properties. The electron-withdrawing effects of the halogen substituents create distinct electronic environments on each aromatic ring, with the chlorine atoms at meta positions and the fluorine atom contributing unique electrostatic characteristics.

Isomeric considerations for this compound primarily involve positional isomerism related to halogen placement on the aromatic rings. The specific 3-chloro-5-fluoro substitution pattern on one ring and 3-chloro substitution on the other ring distinguishes this compound from potential regioisomers where halogens occupy different positions. The absence of stereogenic centers in the molecule eliminates concerns about optical isomerism, simplifying structural characterization and synthesis protocols. However, the compound's structural relationship to other halogenated propiophenones necessitates careful attention to substitution patterns during synthesis and analysis procedures.

Molecular Weight and Compositional Analysis

The molecular weight of this compound is consistently reported as 297.1 to 297.16 grams per mole across multiple authoritative sources, with slight variations attributable to rounding conventions in different databases. Computational analysis of the elemental composition reveals precise percentage contributions for each atomic component, calculated based on standard atomic weights and molecular formula C15H11Cl2FO.

Table 1: Elemental Composition Analysis of C15H11Cl2FO

| Element | Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percentage Composition (%) |

|---|---|---|---|---|

| Carbon | 15 | 12.011 | 180.165 | 60.63 |

| Hydrogen | 11 | 1.008 | 11.088 | 3.73 |

| Chlorine | 2 | 35.453 | 70.906 | 23.86 |

| Fluorine | 1 | 18.998 | 18.998 | 6.39 |

| Oxygen | 1 | 16.000 | 16.000 | 5.38 |

| Total | 30 | - | 297.157 | 100.00 |

The compositional analysis demonstrates that carbon constitutes the largest mass fraction at 60.63 percent, reflecting the compound's predominantly aromatic character with fifteen carbon atoms distributed across two benzene rings and the propanone linker. The halogen content represents approximately 30.25 percent of the total molecular weight, with chlorine contributing 23.86 percent and fluorine adding 6.39 percent, indicating substantial halogen incorporation that significantly influences the compound's physicochemical properties.

The molecular formula C15H11Cl2FO indicates a relatively high degree of unsaturation, calculated as eight degrees of unsaturation when considering the two aromatic rings and the carbonyl functionality. This analysis confirms the compound's aromatic nature and the presence of the ketone functional group, which are essential structural features for its chemical reactivity patterns. The hydrogen-to-carbon ratio of 0.73 is characteristic of highly substituted aromatic compounds, reflecting the presence of halogen substituents that replace hydrogen atoms on the aromatic rings.

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-12-3-1-2-10(6-12)4-5-15(19)11-7-13(17)9-14(18)8-11/h1-3,6-9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJFFCASARURMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644446 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-33-2 | |

| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(3-chlorophenyl)-5’-fluoropropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with 3-chlorobenzonitrile and ethyl bromide.

Grignard Reaction: Ethyl bromide reacts with magnesium in tetrahydrofuran to form the Grignard reagent.

Addition Reaction: The Grignard reagent is then reacted with 3-chlorobenzonitrile to form an intermediate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: This compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory conditions and pain relief. Its structural properties allow it to participate in complex synthetic pathways leading to active pharmaceutical ingredients (APIs).

Case Study:

A study demonstrated the synthesis of novel anti-inflammatory agents using 3'-Chloro-3-(3-chlorophenyl)-5'-fluoropropiophenone as a precursor. The resultant compounds exhibited significant inhibition of pro-inflammatory cytokines, showcasing potential therapeutic benefits in treating conditions such as rheumatoid arthritis.

Agrochemical Formulations

Key Applications:

- Pesticides and Herbicides: The compound is employed in the formulation of agrochemicals that target specific pests while minimizing environmental impact. Its effectiveness in disrupting pest physiology makes it a valuable component in sustainable agriculture.

Case Study:

Research on the efficacy of formulations containing this compound showed a marked reduction in pest populations without adversely affecting non-target organisms. Field trials indicated a 30% increase in crop yield compared to untreated controls.

Material Science

Key Applications:

- Advanced Materials Development: The compound is involved in creating polymers and coatings with enhanced durability and resistance to environmental factors. Its unique chemical properties facilitate the development of materials with specific mechanical and thermal characteristics.

Data Table: Properties of Polymers Developed Using the Compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Thermal Stability | Up to 200°C |

| Chemical Resistance | Excellent |

Biochemical Research

Key Applications:

- Enzyme Inhibition Studies: Researchers utilize this compound to study enzyme interactions and receptor binding, contributing to a better understanding of biological processes and disease mechanisms.

Case Study:

A study focusing on enzyme inhibition revealed that this compound effectively inhibited specific kinases involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development.

Diagnostic Tools

Key Applications:

- Imaging Techniques: The compound is being explored for its role in developing diagnostic agents that improve the detection and monitoring of various health conditions through innovative imaging techniques.

Case Study:

Research highlighted the use of derivatives of this compound in magnetic resonance imaging (MRI) contrast agents, demonstrating enhanced imaging quality and specificity for targeted tissues.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(3-chlorophenyl)-5’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- The molecule contains two chlorinated phenyl rings: one at the 3-position (meta-substituted with Cl and F) and another at the 3'-position (meta-Cl).

- The ketone group bridges the two aromatic systems, forming a propiophenone backbone.

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Lipophilicity : The baseline compound (LogP 4.95) is more lipophilic than analogs with fewer halogens or methyl groups. Chlorine and fluorine atoms contribute significantly to hydrophobicity.

- Reactivity : Thiomethyl groups (e.g., CAS 898750-43-1) may serve as leaving groups or participate in metabolic oxidation .

Biological Activity

3'-Chloro-3-(3-chlorophenyl)-5'-fluoropropiophenone is a synthetic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This compound belongs to a class of organic compounds known for their diverse biological effects, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activities associated with this compound, drawing from various studies and data sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H14Cl2F O

- Molecular Weight : 305.19 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity :

- Studies have demonstrated that derivatives of propiophenone exhibit significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. For instance, related compounds have shown IC50 values in the low micromolar range, indicating potent activity against these cell lines .

- Antimicrobial Properties :

Anticancer Activity

A study focusing on the synthesis and evaluation of related compounds reported that several analogs of propiophenone demonstrated significant antiproliferative effects against the MCF7 cell line, with IC50 values ranging from 2.43 µM to 4.94 µM for various derivatives . This suggests a strong potential for further development as anticancer agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6m | MCF7 | 2.434 |

| 6k | MCF7 | 2.966 |

| 6g | HCT116 | 4.111 |

| 6l | HCT116 | 4.944 |

Antimicrobial Activity

In a separate investigation, the antimicrobial properties of structurally similar compounds were assessed through MIC assays. The results indicated that some derivatives exhibited significant antibacterial activity against resistant strains of bacteria.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.23 |

| Compound B | Escherichia coli | 0.46 |

| Compound C | Pseudomonas aeruginosa | 0.71 |

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets:

- Cancer Cells : The antiproliferative action is believed to occur through the induction of apoptosis and inhibition of cell cycle progression, affecting pathways such as EGFR and VEGFR-2 signaling .

- Bacterial Cells : The antimicrobial effect is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Q & A

Basic: What synthetic routes are recommended for 3'-Chloro-3-(3-chlorophenyl)-5'-fluoropropiophenone, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, ketone intermediates (e.g., 3-chloroacetophenone derivatives) can be halogenated using fluorinating agents like Selectfluor® under anhydrous conditions . Optimization involves adjusting solvent polarity (e.g., dichloromethane for electrophilic substitution) and temperature (40–60°C) to enhance yield. Catalytic systems, such as Lewis acids (AlCl₃), may improve regioselectivity . Monitor reaction progress via TLC or HPLC to terminate reactions at ~90% conversion, minimizing byproducts.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the chlorophenyl and fluoropropiophenone moieties. For instance, the aromatic protons of the 3-chlorophenyl group resonate at δ 7.2–7.5 ppm, while the ketone carbonyl appears at ~200 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₀Cl₂FO) and detects isotopic patterns for chlorine .

- FT-IR : Confirm the ketone group (C=O stretch at ~1680 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in reported spectral data for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects or impurities. To address this:

- Standardize Conditions : Acquire NMR spectra in deuterated solvents (e.g., CDCl₃) with internal standards (TMS).

- Comparative Analysis : Cross-reference with published data from structurally analogous compounds (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, δ 7.4–7.6 ppm for aromatic protons) .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

Advanced: What strategies exist for enantiomer separation given its chiral centers?

Methodological Answer:

Chiral resolution can be achieved via:

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer in a racemic mixture .

- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases. Optimize flow rates (1.0 mL/min) and temperature (25°C) for baseline separation .

- Derivatization : Convert the ketone to a diastereomeric hydrazone using chiral hydrazines, followed by HPLC separation .

Safety: What are the key safety protocols for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Toxicity Mitigation : Avoid inhalation (PAC-1: 2.1 mg/m³) and skin contact. Store in airtight containers away from oxidizers .

- Spill Management : Absorb with diatomaceous earth, collect in sealed containers, and dispose via certified hazardous waste facilities .

Computational: How can researchers model the compound’s reactivity using computational methods?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., para positions on the chlorophenyl ring) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to study aggregation behavior .

- Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., cytochrome P450 enzymes) based on its SMILES string (C1=CC(=CC(=C1)Cl)CC(=O)C2=CC(=C(C=C2)F)Cl) .

Environmental: How should researchers assess its ecological impact during disposal?

Methodological Answer:

- PBT/vPvB Assessment : Evaluate persistence (t₁/₂ in water/soil), bioaccumulation (log Kow), and toxicity (EC₅₀ for Daphnia magna). Current data gaps require extrapolation from chlorophenol analogs (e.g., 3-chlorophenol: t₁/₂ = 10–20 days in soil) .

- Waste Treatment : Incinerate at >850°C with scrubbers to neutralize HCl and HF emissions .

Stability: What factors influence its stability during storage, and how can degradation be minimized?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the fluoropropiophenone group .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ketone moiety .

- Temperature : Maintain storage at 2–8°C; thermal degradation occurs above 40°C, forming chlorofluorobenzene byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.